1,5-Bis(2-chloroethyl)biuret
Description
1,5-Bis(2-chloroethyl)biuret (CAS 16813-30-2) is a biuret derivative functionalized with two 2-chloroethyl groups. Biuret compounds are characterized by urea-like linkages (-NH-CO-NH-), which confer distinct chemical and physical properties. Thermodynamic data calculated via Joback and Crippen methods highlight its stability and reactivity:
Properties
CAS No. |
16813-30-2 |
|---|---|
Molecular Formula |
C6H11Cl2N3O2 |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)urea |
InChI |
InChI=1S/C6H11Cl2N3O2/c7-1-3-9-5(12)11-6(13)10-4-2-8/h1-4H2,(H3,9,10,11,12,13) |
InChI Key |
YEAPZDVWWPEUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)NC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(2-chloroethyl)biuret can be synthesized through the reaction of biuret with 2-chloroethylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve biuret in a suitable solvent, such as water or ethanol.
- Add 2-chloroethylamine hydrochloride to the solution.
- Heat the mixture to a specific temperature, usually around 60-80°C, and maintain it for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of 1,5-Bis(2-chloroethyl)biuret may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-chloroethyl)biuret undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids, leading to the formation of biuret and 2-chloroethanol.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis. Common acids include hydrochloric acid and sulfuric acid.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used.
Major Products Formed
Substitution Reactions: Products include substituted biuret derivatives.
Hydrolysis: Major products are biuret and 2-chloroethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Bis(2-chloroethyl)biuret has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-chloroethyl)biuret involves its interaction with biological molecules, such as proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. This mechanism is particularly relevant in the context of its potential use as an anticancer agent, where it may interfere with the replication and repair of DNA.
Comparison with Similar Compounds
Bis(2-chloroethyl) Ether (BCEE; CAS 111-44-4)
Structural Similarities: Both compounds contain bis(2-chloroethyl) moieties. However, BCEE is an ether (C-O-C linkage), while 1,5-bis(2-chloroethyl)biuret features a biuret core.
Key Differences:
| Property | 1,5-Bis(2-chloroethyl)biuret | BCEE |
|---|---|---|
| Molecular Weight | ~265.1 g/mol (estimated) | 143.04 g/mol |
| Boiling Point | 153.7°C | 178°C |
| Density (20°C) | 1.2199 g/cm³ (predicted) | 1.2199 g/cm³ |
| LogP | 1.18 | 1.49 |
| Biological Activity | Potential alkylation of biomolecules | Known carcinogen, alkylating agent |
| Toxicity | Limited data | Acute toxicity (MRL: 0.01 mg/m³) |
BCEE’s lower molecular weight and higher volatility contribute to its environmental persistence and inhalation toxicity, whereas the biuret derivative’s urea linkages may enhance hydrogen bonding, reducing volatility .
Nitrogen Mustard (HN1; Bis(2-chloroethyl)ethylamine)
Structural Similarities: HN1 contains two 2-chloroethyl groups attached to a central amine, analogous to the biuret derivative’s chloroethyl substituents.
Key Differences:
| Property | 1,5-Bis(2-chloroethyl)biuret | HN1 |
|---|---|---|
| Core Functional Group | Biuret (urea derivative) | Tertiary amine |
| Reactivity | Alkylation via chloroethyl groups | Rapid alkylation (DNA crosslinking) |
| Applications | Research chemical | Chemical warfare agent |
| Toxicity | Undocumented | Highly cytotoxic (vesicant) |
HN1’s amine core facilitates rapid alkylation of DNA, leading to crosslinking and apoptosis, while the biuret derivative’s urea groups may slow reactivity, favoring protein modification over nucleic acid binding .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
Structural Similarities: Both compounds feature 2-chloroethyl groups and urea-like structures.
Key Differences:
| Property | 1,5-Bis(2-chloroethyl)biuret | 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea |
|---|---|---|
| Functional Groups | Biuret + chloroethyl | Nitrosourea + chloroethyl + cyclohexyl |
| Binding Targets | Proteins (predicted) | Proteins (cyclohexylcarbamoylation) and nucleic acids (alkylation) |
| Mechanism | Dual alkylation (hypothesized) | Dual action: alkylation + carbamoylation |
The nitrosourea compound exhibits dual carcinostatic activity by alkylating nucleic acids and carbamoylating proteins, whereas 1,5-bis(2-chloroethyl)biuret’s activity may prioritize protein modification due to its biuret core .
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